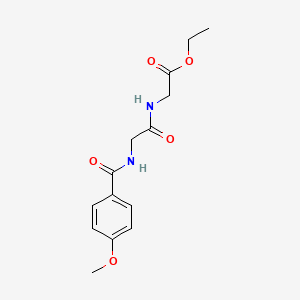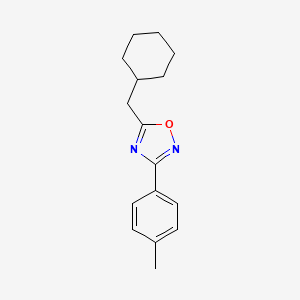![molecular formula C22H23NO3 B5522975 N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide, also known as CX-614, is a novel compound that has been extensively studied for its potential use in the treatment of cognitive disorders. It belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Scientific Research Applications
Synthesis and Characterization
N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide is involved in the synthesis and characterization of various derivatives, showcasing its versatility in chemical research. For instance, derivatives of N-(arylcarbamothioyl)-cyclohexanecarboxamide have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, indicating its utility in creating new compounds with potential applications in materials science and pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009). Additionally, the compound has shown to form spiro derivatives of azaphenanthrene when reacted with specific reagents, highlighting its role in the synthesis of complex organic structures (Kurlovich, Tarasevich, & Kozlov, 2010).
Molecular Gel Strategy and Fluorescent Film Development
Modification of naphthalene diimide (NDI) derivatives, related to this compound, has been used to develop a molecular gel strategy-based fluorescent film for aniline vapor detection. This application demonstrates the compound's potential in creating sensitive and selective sensors for environmental monitoring (Fan et al., 2016).
Catalysis and Material Science
The compound's derivatives have been explored in catalysis, such as in the highly selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media, indicating its utility in chemical manufacturing processes and material science (Wang et al., 2011). Moreover, bio-based polyamides synthesized from related compounds exhibit high glass transition temperatures and unique solubility properties, suggesting applications in biodegradable materials and environmental sustainability (Mao, Pan, Ma, & He, 2021).
Sensing and Detection
N-(Cyano(naphthalen-1-yl)methyl)benzamides, structurally related to this compound, have been synthesized and shown to exhibit colorimetric sensing of fluoride anions. This highlights its potential application in the development of sensors for monitoring fluoride levels in environmental and clinical settings (Younes et al., 2020).
Properties
IUPAC Name |
N-cyclohexyl-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22(23-18-8-2-1-3-9-18)21-13-12-20(26-21)15-25-19-11-10-16-6-4-5-7-17(16)14-19/h4-7,10-14,18H,1-3,8-9,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILCSIGGGRAVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)
![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)


![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)
